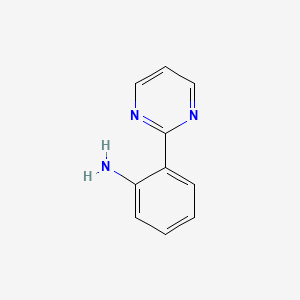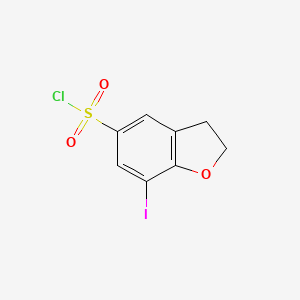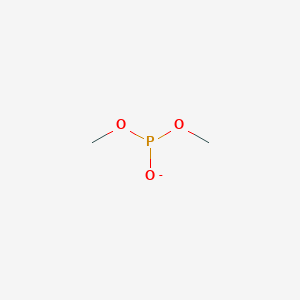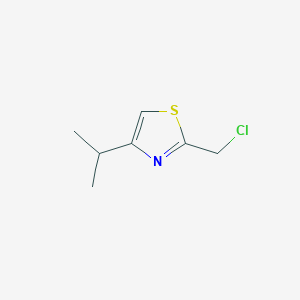
2-(pyrimidin-2-yl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(pyrimidin-2-yl)aniline is an organic compound that belongs to the class of heterocyclic aromatic compounds. It consists of a pyrimidine ring substituted with an aminophenyl group at the second position. This compound has garnered significant interest due to its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(pyrimidin-2-yl)aniline typically involves the reaction of benzylidene acetones with ammonium thiocyanates. The process includes several steps such as ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines . The reaction conditions often involve heating under reflux and the use of solvents like n-butanol .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Análisis De Reacciones Químicas
Types of Reactions: 2-(pyrimidin-2-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonyl derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted pyrimidines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products:
Aplicaciones Científicas De Investigación
2-(pyrimidin-2-yl)aniline has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Mecanismo De Acción
The mechanism of action of 2-(pyrimidin-2-yl)aniline involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to inhibit the growth of microbial pathogens by interfering with their cellular processes . The compound’s antitrypanosomal and antiplasmodial activities are linked to its ability to disrupt the metabolic pathways of the parasites, leading to their death .
Comparación Con Compuestos Similares
2-(pyrimidin-2-yl)aniline can be compared with other similar compounds such as:
2-Aminopyrimidine: Shares a similar pyrimidine core but lacks the aminophenyl substitution, resulting in different chemical properties and applications.
2-(4-Aminophenyl)pyrimidine: Similar structure but with the amino group positioned differently on the phenyl ring, leading to variations in reactivity and biological activity.
Uniqueness: The unique positioning of the aminophenyl group in this compound imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Número CAS |
1061358-42-6 |
|---|---|
Fórmula molecular |
C10H9N3 |
Peso molecular |
171.20 g/mol |
Nombre IUPAC |
2-pyrimidin-2-ylaniline |
InChI |
InChI=1S/C10H9N3/c11-9-5-2-1-4-8(9)10-12-6-3-7-13-10/h1-7H,11H2 |
Clave InChI |
LLINQVYQJAQYON-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C2=NC=CC=N2)N |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![2-Chloro-7-(pentan-3-yl)-7H-pyrrolo[2,3-d]pyrimidine-6-carbaldehyde](/img/structure/B8804429.png)


![[(4-Chloro-3-fluorophenyl)carbamoyl]formic acid](/img/structure/B8804462.png)


